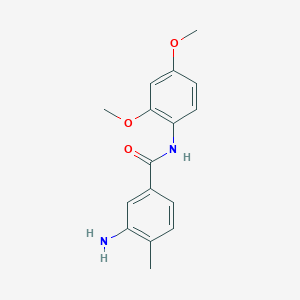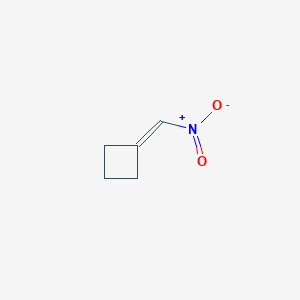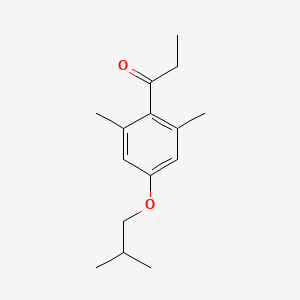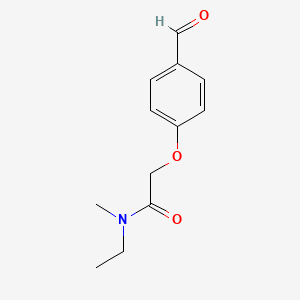![molecular formula C13H24N2O3 B12991020 tert-Butyl octahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate](/img/structure/B12991020.png)
tert-Butyl octahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl octahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate is a complex organic compound that belongs to the class of oxazinoazepines This compound is characterized by its unique structure, which includes a tert-butyl group, an oxazino ring, and an azepine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl octahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of an intermediate compound, which is then subjected to cyclization using reagents such as tert-butyl hypoiodite (tBuOI) generated in situ from tert-butyl hypochlorite (tBuOCl) and sodium iodide (NaI) in acetonitrile solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl octahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazino derivatives, while reduction could produce simpler amine compounds.
Applications De Recherche Scientifique
tert-Butyl octahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-Butyl octahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of enzymes or receptors, influencing their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate
- tert-Butyl 1,3-dioxo-1,3-dihydro-2H-isoindol-2-ylcarbamate
- 2,2-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Uniqueness
tert-Butyl octahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate is unique due to its specific ring structure and the presence of the tert-butyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .
Propriétés
Formule moléculaire |
C13H24N2O3 |
|---|---|
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
tert-butyl 3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]oxazino[2,3-d]azepine-7-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-7-4-10-11(5-8-15)17-9-6-14-10/h10-11,14H,4-9H2,1-3H3 |
Clé InChI |
IZKOQFNURYRUSL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2C(CC1)OCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


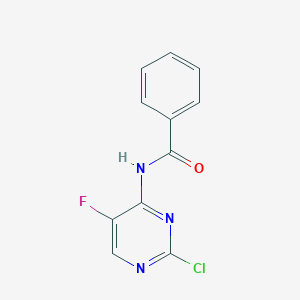
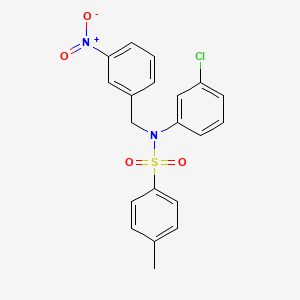
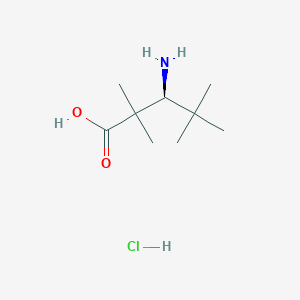
![5,7-Dichloro-N-(3-chlorophenyl)-N-methylthiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12990957.png)
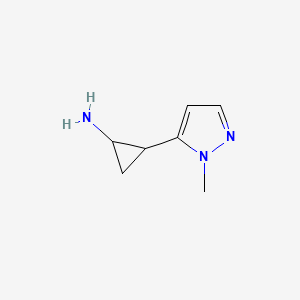

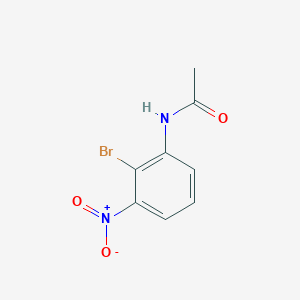
![2-(5-Azaspiro[2.3]hexan-5-yl)ethan-1-amine](/img/structure/B12990967.png)

